molecular formula C12H17NO2 B2957846 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one CAS No. 2138-33-2

3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B2957846
CAS No.: 2138-33-2
M. Wt: 207.273
InChI Key: OFNZCNMFQSONGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group and a methoxyphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine and a suitable ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.

    Substitution: The dimethylamino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield 4-methoxybenzoic acid, while reduction may produce 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol.

Scientific Research Applications

3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is studied. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one: Similar structure with a hydroxy group instead of a methoxy group.

    3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-one: Contains a chlorine atom in place of the methoxy group.

    3-(Dimethylamino)-1-(4-nitrophenyl)propan-1-one: Features a nitro group instead of a methoxy group.

Uniqueness

3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNZCNMFQSONGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.